Lipophilicity Differentiation: XLogP3 Comparison Across N‑Substituted Pyrrolidine‑3‑methanols
The target compound occupies an intermediate lipophilicity range that is particularly suited for fragment libraries. Its XLogP3 of 1.7 [1] is 2.2 log units higher than that of the N‑methyl analogue (LogP ‑0.46) and 1.4 log units higher than the N‑ethyl analogue (LogP 0.26) , yet 0.2 units lower than the N‑benzyl analogue (XLogP ~1.9) . This positions it within the Rule‑of‑Three (cLogP ≤3) while providing sufficient hydrophobicity for productive hydrophobic contacts with protein targets, a balance that the more polar N‑methyl and N‑ethyl congeners cannot achieve.
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 (PubChem); LogP = 1.47 (Hit2Lead) [1] |
| Comparator Or Baseline | (1‑Methylpyrrolidin‑3‑yl)methanol: LogP = ‑0.46 ; (1‑Ethylpyrrolidin‑3‑yl)methanol: LogP = 0.26 ; (1‑Benzylpyrrolidin‑3‑yl)methanol: XLogP ≈ 1.9 |
| Quantified Difference | ΔXLogP target vs. N‑methyl: +2.16; vs. N‑ethyl: +1.44; vs. N‑benzyl: –0.2 |
| Conditions | XLogP3 calculated by XLogP3 3.0 (PubChem); LogP values from multiple computational sources; experimental logP not available. |
Why This Matters
Lipophilicity is a primary determinant of library positioning: compounds with XLogP3 between 1 and 3 are preferred for fragment‑based screening, and the N‑phenyl derivative uniquely satisfies this criterion among the simple N‑alkyl series.
- [1] PubChem CID 17999087. (1‑Phenylpyrrolidin‑3‑yl)methanol – Computed Properties. XLogP3‑AA 1.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/17999087 (accessed 2026‑05‑04). View Source
